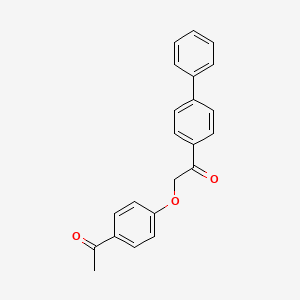
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone, also known as ABE, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. ABE is a ketone derivative that contains both an acetyl and biphenyl group, making it a versatile compound with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been shown to inhibit the replication of HIV-1 and other viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone can induce apoptosis, or programmed cell death, in cancer cells. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been shown to reduce the production of inflammatory cytokines in cells, suggesting that it may have anti-inflammatory effects. In vivo studies have shown that 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone in lab experiments include its versatility as a building block for the synthesis of novel compounds and materials, as well as its potential applications in medicinal chemistry and materials science. However, the limitations of using 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone. In medicinal chemistry, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be further investigated as a potential anticancer agent or as a lead compound for the development of new drugs. In materials science, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be used as a building block for the synthesis of new materials with unique properties, such as light-emitting polymers or conductive materials. Additionally, the mechanism of action of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be further elucidated to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone involves the reaction of 4-acetylphenol and 4-biphenylcarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone. The yield of the reaction can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In materials science, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties.
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-16(23)17-11-13-21(14-12-17)25-15-22(24)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBYBYUYZSNDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)



![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B5820307.png)

![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)